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Compound of Interest

Compound Name: BAY-9835

Cat. No.: B12368751

In the landscape of targeted therapeutics, researchers and drug development professionals
constantly seek novel compounds with high potency and selectivity. This guide provides a
comparative analysis of BAY-9835, a novel ADAMTS7/ADAMTS12 inhibitor, and a class of
research compounds targeting MTH1 (NUDTL1), an enzyme involved in preventing DNA
damage. While these two sets of compounds act on distinct molecular targets and pathways,
this guide will objectively present the available preclinical data for each, allowing for an
informed assessment of their individual characteristics and potential therapeutic applications.

BAY-9835: A Dual Inhibitor of ADAMTS7 and
ADAMTS12

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and
Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3]
ADAMTSY has been identified as a potential therapeutic target in coronary artery disease due
to its role in atherogenesis and restenosis following vessel injury.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro potency and pharmacokinetic properties of BAY-
9835.
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Parameter Value Species Reference
IC50 (ADAMTS7?) 6 NM Human [21131[7]

8 nM Mouse [2]

27 nM Rat [2]

IC50 (ADAMTS12) 30 nM Human [2][3]

Oral Bioavailability (F)  74% (for analogue 1) Rat [8]

Blood Clearance (Clb) 0-7 Likg/h (for Rat [8]

analogue 1)

Selectivity Profile of BAY-9835

BAY-9835 demonstrates high selectivity against a panel of other metalloproteases.

Off-Target IC50 (uM) Reference
hADAMS 2.25 [3]
hADAMTS4 6.726 [3][9]
hADAMTS5 9.924 [9]
hADAM10 32.802 [9]
hADAM17 5.772 [9]
hMMP12 5.376 [9]
hMMP15 78.474 [9]
hMMP2, hMMP14, CAPNL1,

CASP3, CTSB, CTSS, MALT1 > 10 el
In-house kinase panel (12 > 20 E1[9]

targets)

Experimental Protocols
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Biochemical Enzymatic Assay for IC50 Determination: The inhibitory potency of BAY-9835 was

determined using a biochemical enzymatic assay. While the specific details of the assay setup

for BAY-9835 are not fully available in the provided search results, a general protocol for such

an assay involves:

Enzyme and Substrate Preparation: Recombinant human ADAMTS7 and ADAMTS12
enzymes and a specific fluorogenic substrate are prepared in an appropriate assay buffer.

Compound Dilution: BAY-9835 is serially diluted to a range of concentrations.

Reaction Initiation: The enzyme, substrate, and inhibitor are incubated together. The
enzymatic reaction leads to the cleavage of the substrate, resulting in a fluorescent signal.

Signal Detection: The fluorescence is measured over time using a plate reader.

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50
value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is
determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Studies: Pharmacokinetic parameters were determined in rats. A

typical protocol involves:

Compound Administration: A defined dose of the compound (e.g., 1 mg/kg) is administered
intravenously (i.v.) and orally (p.0.) to separate groups of animals.

Blood Sampling: Blood samples are collected at various time points after administration.

Plasma Analysis: The concentration of the compound in the plasma is quantified using a
validated analytical method, such as LC-MS/MS.

Parameter Calculation: Pharmacokinetic parameters, including clearance (Cl), volume of
distribution (Vss), terminal half-life (t1/2), and oral bioavailability (F), are calculated from the
plasma concentration-time profiles.

Signaling Pathway and Mechanism of Action

ADAMTSY is a metalloprotease that cleaves various extracellular matrix proteins. Its inhibition

by BAY-9835 is proposed to reduce the degradation of these proteins, thereby potentially
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mitigating processes like atherosclerotic plaque formation.

Extracellular Matrix

Extracellular Matrix

Proteins (e.g., COMP) X
Cleavage Degraded ECM Contributes to Atherosclerotic
Inhibition Fragments Plaque Formation
BAY-9835

Click to download full resolution via product page

Caption: Mechanism of action of BAY-9835 in inhibiting ADAMTS7-mediated degradation of
extracellular matrix proteins.

MTHZ1 Inhibitors: Targeting Oxidative DNA Damage
in Cancer

MTH21 (MutT homolog 1), also known as NUDT1, is an enzyme that sanitizes the oxidized
dNTP pool, preventing the incorporation of damaged nucleotides into DNA.[10] Cancer cells,
often characterized by high levels of reactive oxygen species (ROS), are thought to be
particularly dependent on MTHL1 for survival.[11] Several MTHL1 inhibitors have been developed
with the aim of selectively killing cancer cells by inducing DNA damage.[12]

Head-to-Head Comparison of MTH1 Inhibitors
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Experimental Protocols

Cell Viability Assays: To assess the effect of MTHL1 inhibitors on cancer cell survival,

researchers typically use assays such as:
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density.

Compound Treatment: Cells are treated with a range of concentrations of the MTH1 inhibitor
or a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours).

Viability Measurement: Cell viability is measured using reagents like resazurin or CellTiter-
Glo, which quantify metabolic activity or ATP content, respectively.

Data Analysis: The results are normalized to the vehicle-treated control to determine the
percentage of viable cells.

Immunofluorescence for DNA Damage Markers: To visualize DNA damage,

immunofluorescence staining for markers like yH2AX (a marker for DNA double-strand breaks)

is performed:

Cell Culture and Treatment: Cells are grown on coverslips and treated with the MTH1
inhibitor.

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with
a detergent like Triton X-100.

Antibody Staining: Cells are incubated with a primary antibody against the DNA damage
marker (e.g., anti-yH2AX) followed by a fluorescently labeled secondary antibody.

Microscopy: The coverslips are mounted on slides, and the cells are imaged using a
fluorescence microscope. The number and intensity of fluorescent foci are quantified to
assess the level of DNA damage.

MTH1 Signaling and Inhibition Pathway

The inhibition of MTHL1 in cancer cells with high oxidative stress is intended to lead to the

incorporation of oxidized nucleotides into DNA, causing replication stress, DNA damage, and

ultimately, cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12368751#head-to-head-comparison-of-bay-9835-
with-other-research-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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